molecular formula C10H21ClN2O B1398438 2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride CAS No. 1220029-00-4

2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride

Cat. No.: B1398438
CAS No.: 1220029-00-4
M. Wt: 220.74 g/mol
InChI Key: CHNKGBWUSLGRPF-UHFFFAOYSA-N
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Description

2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride is a chemical compound that belongs to the class of amides. It is commonly used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

The synthesis of 2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride typically involves the reaction of cyclohexylamine with 2-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of various industrial products and materials

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the specific application. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

2-Amino-N-cyclohexyl-2-methylpropanamide hydrochloride can be compared with other similar compounds, such as:

    2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide: This compound has a similar structure but differs in the substitution pattern on the cyclohexyl ring.

    2-Amino-N-cyclohexyl-2-methylpropanamide: This compound lacks the hydrochloride group, which can affect its solubility and reactivity.

The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which can influence its physical and chemical properties.

Properties

IUPAC Name

2-amino-N-cyclohexyl-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,11)9(13)12-8-6-4-3-5-7-8;/h8H,3-7,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNKGBWUSLGRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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